4-Methoxycarbonyl-2-thiophenecarboxylic acid
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Overview
Description
4-Methoxycarbonyl-2-thiophenecarboxylic acid is an organic compound with the molecular formula C7H6O4S. It is characterized by the presence of a thiophene ring substituted with a methoxycarbonyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyl-2-thiophenecarboxylic acid typically involves the functionalization of a thiophene ring. One common method is the esterification of thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the methoxycarbonyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Methoxycarbonyl-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
Methyl thiophene-2-carboxylate: Similar structure but differs in the position of the methoxycarbonyl group.
Thiophene-3-carboxylic acid: Substitution at a different position on the thiophene ring, leading to different reactivity and applications.
Uniqueness
4-Methoxycarbonyl-2-thiophenecarboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-methoxycarbonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUAGYLNEWRKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135080-15-8 |
Source
|
Record name | 4-(methoxycarbonyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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